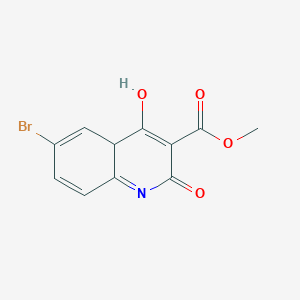
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester is a chemical compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a methyl ester group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Hydroxylation: The hydroxyl group at the 4th position is introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and a strong acid catalyst like sulfuric acid.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The specific pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester include:
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and hydroxyl group but differ in the position of other substituents.
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound is similar but lacks the methyl ester group.
1,2-Dihydro-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylic acid: This compound has a phenyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrNO4 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
methyl 6-bromo-4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO4/c1-17-11(16)8-9(14)6-4-5(12)2-3-7(6)13-10(8)15/h2-4,6,14H,1H3 |
InChI Key |
WRJRAFQPMVKXQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2C=C(C=CC2=NC1=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















